molecular formula C11H10O3 B8580191 5-(2-oxopropyl)-3H-2-benzofuran-1-one

5-(2-oxopropyl)-3H-2-benzofuran-1-one

Cat. No.: B8580191
M. Wt: 190.19 g/mol
InChI Key: VXBMCLXHXDMAHD-UHFFFAOYSA-N
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Description

5-(2-Oxopropyl)-3H-2-benzofuran-1-one is a benzofuranone derivative characterized by a fused benzofuran core with a 2-oxopropyl substituent at the 5-position. The 2-oxopropyl group introduces a ketone functionality, enhancing electrophilicity and influencing reactivity compared to alkyl or hydroxy-substituted analogs. Benzofuranones are widely studied for their roles in natural products, pharmaceuticals, and metabolic pathways, often exhibiting bioactivity modulated by substituent groups [1].

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-(2-oxopropyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O3/c1-7(12)4-8-2-3-10-9(5-8)6-14-11(10)13/h2-3,5H,4,6H2,1H3

InChI Key

VXBMCLXHXDMAHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxopropyl)-3H-2-benzofuran-1-one typically involves the alkylation of ethyl 2-oxotetrahydrofuran-3-carboxylates with 2,3-dichloroprop-1-ene or 3-bromoprop-1-yne. These reactions yield 3,5,5-tri- and 3,3,5,5-tetrasubstituted tetrahydrofuran-2-ones, which are then converted into the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-oxopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohols.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2-oxopropyl)-3H-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-oxopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects: 5-(2-Hydroxypropyl)-3H-2-Benzofuran-1-One

Key Differences :

  • Functional Group : The hydroxypropyl substituent in 5-(2-hydroxypropyl)-3H-2-benzofuran-1-one replaces the ketone group in the target compound.
  • Reactivity and Solubility: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.
  • Biological Activity : indicates that 5-(2-hydroxypropyl)-3H-2-benzofuran-1-one is stress-responsive in Camellia oilseeds, suggesting roles in plant defense mechanisms. The oxo-substituted analog may exhibit altered metabolic interactions due to reduced hydrogen-bonding capacity [1].

Table 1: Substituent Comparison

Compound Substituent Key Functional Group Reactivity Profile
5-(2-Oxopropyl)-3H-2-benzofuran-1-one 2-Oxopropyl Ketone Electrophilic
5-(2-Hydroxypropyl)-3H-2-benzofuran-1-one 2-Hydroxypropyl Hydroxyl Hydrogen-bonding, nucleophilic

Core Heterocycle Variations: S-(2-Oxopropyl)-CoA and 8α-(2-Oxopropyl)-Erythraline

S-(2-Oxopropyl)-CoA :

  • Structure : A Coenzyme A analog with a 2-oxopropyl group attached to the sulfhydryl moiety.
  • Mechanistic Role : The methylene group in the 2-oxopropyl chain stabilizes hydrophobic interactions with enzyme active sites (e.g., Met-108 and Ala-110 in acetyl-CoA synthetase), inhibiting enzymatic activity competitively [2].

8α-(2-Oxopropyl)-Erythraline :

  • Structure : An erythraline alkaloid derivative with a 2-oxopropyl group at the 8α-position.
  • Spectroscopic Properties : UV (λmax 201, 238, 289 nm) and IR (1712 cm⁻¹ for carbonyl) data highlight the influence of the oxo group on electronic transitions [3].
  • Biological Implications: Alkaloids like erythraline often exhibit neuroactive or antimicrobial properties. The 2-oxopropyl group may modulate bioavailability compared to the benzofuranone analog.

Example Compounds :

  • 6-Methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil (4)
  • 6-Methyl-1-(2-oxopropyl)-3-(1,1-dioxothietan-3-yl)-uracil (5)

Synthesis : These uracil derivatives are synthesized via alkylation of 6-methyluracil with chloroacetone in acetone under basic conditions (K₂CO₃, 80–85°C) [5].
Comparison :

  • The 2-oxopropyl group in uracil derivatives likely enhances lipophilicity, affecting membrane permeability.
  • Unlike the planar benzofuranone core, the uracil heterocycle participates in base-pairing interactions, suggesting divergent biological targets (e.g., nucleic acid enzymes vs. small-molecule receptors).

Structural Isomers and Tautomers: 3-(2-Methylpropylidene)-1(3H)-Isobenzofuranone

Key Features :

  • Structure: A benzofuranone isomer with an isobutylidene substituent instead of 2-oxopropyl.
  • Electronic Effects : The alkylidene group introduces conjugation, altering UV/Vis absorption (e.g., extended π-system) compared to the oxo-substituted analog [6].
  • Bioactivity: Isobenzofuranones are associated with antifungal and anti-inflammatory activities, suggesting that substituent electronic properties critically modulate target engagement.

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